molecular formula C16H10S4 B1297204 2,2':5',2'':5'',2'''-Quaterthiophene CAS No. 5632-29-1

2,2':5',2'':5'',2'''-Quaterthiophene

Cat. No. B1297204
CAS RN: 5632-29-1
M. Wt: 330.5 g/mol
InChI Key: FXEJOIFDICYSSO-UHFFFAOYSA-N
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Description

Quaterthiophene (2,2':5',2'':5'',2'''-Quaterthiophene) is a heterocyclic organic compound consisting of four thiophene rings linked together. It is a highly versatile building block for organic synthesis, and has been used in a variety of scientific research applications, including organic electronics, photovoltaic devices, and catalytic materials. Quaterthiophene has also been studied for its potential use in medical applications, such as drug delivery systems and targeted cancer therapies.

Scientific research applications

Excited States and Spectroscopic Features

  • Excited States Analysis: A study by Rubio, Merchán, and Ortí (2005) explored the low-lying singlet and triplet valence excited states of 2,2':5',2'':5'',2'''-quaterthiophene. Their high-level ab initio computations provided insights into the spectroscopic features of short alpha-oligothiophenes, emphasizing the nonradiative decay process through intersystem crossing (ISC) from singlet to triplet states, notably less efficient in quaterthiophene (Rubio, Merchán, & Ortí, 2005).

Electronic and Optical Properties

  • Thin-Film Transistors: Yoon et al. (2005) described the synthesis and characterization of new carbonyl-functionalized quaterthiophenes, highlighting their application in field-effect transistors with high electron mobilities and excellent ambipolar transport. This research underscores quaterthiophene's potential in organic complementary circuits (Yoon, Dibenedetto, Facchetti, & Marks, 2005).
  • Vibrational and Geometric Structures: The correlation between vibrational spectra and electrical conductivity of polythiophene, including quaterthiophene, was investigated by Akimoto et al. (1986). They analyzed the vibrational spectra of polythiophene films and model compounds, revealing that a high degree of polymerization and the abundance of long conjugated coplanar segments are crucial for high electrical conductivity (Akimoto, Furukawa, Takeuchi, Harada, Soma, & Sōma, 1986).

Photophysical and Structural Analysis

  • Optical Properties and Conformational Changes: Breza, Lukes, and Vrábel (2001) conducted a study on the dependence of optical properties on conformational changes in oligothiophenes, including quaterthiophene. They optimized geometries using the AM1 method and calculated electron spectra, contributing to the understanding of how torsional angles impact the electronic structure of oligothiophenes (Breza, Lukes, & Vrábel, 2001).
  • Ultrafast Structural Relaxation in Solution: Zhou, Yu, and Bragg (2015) used femtosecond stimulated Raman spectroscopy to study the ultrafast structural relaxation of photoexcited quaterthiophene in solution. Their research highlights the importance of intraring C═C stretching features in understanding the dynamics of photoexcited conjugated materials (Zhou, Yu, & Bragg, 2015).

properties

IUPAC Name

2-thiophen-2-yl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S4/c1-3-11(17-9-1)13-5-7-15(19-13)16-8-6-14(20-16)12-4-2-10-18-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEJOIFDICYSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103945-18-2
Record name 2,2′:5′,2′′:5′′,2′′′-Quaterthiophene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103945-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40204863
Record name 2,2':5',2'',5'',2'''-Quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2':5',2'':5'',2'''-Quaterthiophene

CAS RN

5632-29-1
Record name 2,2':5',2'',5'',2'''-Quaterthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2':5',2'',5'',2'''-Quaterthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5,5′-bis(tributylstannyl)-2,2′-bithiophene (2.16 g, 2.90 mmol) was dissolved in dry DMF (45 mL) and transferred via cannula to Pd(PPh3)4 (0.101 g, 0.087 mmol) in a Schlenk flask. 2-bromothiophene (1.14 g, 6.96 mmol) was added via syringe and the solution was degassed with nitrogen. Reaction was then heated to 90° C. for 18 hours. Reaction was quenched with water, extracted with chloroform (3×), and the combined organics washed with brine. Organics were dried with magnesium sulfate and concentrated by rotary evaporator yielding crude material as a waxy orange solid. The solid was recrystallized from boiling toluene and collected by filtration. Filtered solid was then redissolved in boiling chloroform and stirred with activated charcoal for 15 minutes. The charcoal was removed by filtering through celite and the chloroform removed by rotary evaporator to yield product as a yellow solid (0.676 g, 2.05 mmol, 70%). Characterization data matches literature. Z. H. Li, et al., Org. Lett. 9:3659-3662 (2007).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
0.101 g
Type
catalyst
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Thienylmagnesiumbromide, made from 13 gr (80 mmol) of T-Br and 2.43 gr (100 mmol) of magnesium in 50 ml of anhydrous ether, was added to a solution of 11.71 gr (36 mmol) of 5,5'-dibromo-2,2'-bithiophene and 100 mg (0.18 mmol) of Ni(dppp)Cl2 in 150 ml of ether. The reaction mixture was refluxed for 4 hours and subsequently poured on an ice/dilute hydrochloric acid mixture. The product was extracted with toluene and recrystallized from a mixture of toluene and ethanol. The resulting orange powder was dried in vacuo. Yield: 6,75 gr (20 mmol, 57%) of T4. M.p.: 203° C. (litt: 212). Elemental analysis: found% (theory%) C 56.49 (58.15), H 3.05 (3.05), S 37.0 (38.8). 1H-NMR (300 MHz, CDCl3): ∂=7.23 (2H, dd, J=5.0 and 1.0 Hz), ∂=7.19 (2H, dd, J=3.7 and 1.0 Hz), ∂=7.08 (4H, s), ∂=7.03 (2H, dd, J=5.0 and 3.7 Hz). M/z: 330 D (M.W.=330).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Quantity
11.71 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
933
Citations
T Noda, I Imae, N Noma, Y Shirota - Advanced Materials, 1997 - Wiley Online Library
A novel family of photo‐and electroactive amorphous molecular materials containing an oligothiophene moiety linked to two triphenylamine moieties has been designed and …
Number of citations: 120 onlinelibrary.wiley.com
AS Kostyuchenko, EA Drozdova, AS Fisyuk - Chemistry of Heterocyclic …, 2017 - Springer
Acylation of 2,2':5',2''-terthiophene and biphenyl gave 1-(2,2':5',2''-terthiophen-5-yl)dodecan-1-one and 1-(biphenyl-4-yl)dodecan-1-one, which upon treatment with phosphorus …
Number of citations: 21 link.springer.com
M Rubio, M Merchán, E Ortí - ChemPhysChem, 2005 - Wiley Online Library
The nature and properties of the low‐lying singlet and triplet valence excited states of 2,2′:5′,2′′‐terthiophene (terthiophene) and 2,2′:5′,2′′:5′′,2′′′‐quaterthiophene (…
H Muguruma, T Saito, A Hiratsuka, I Karube, S Hotta - Langmuir, 1996 - ACS Publications
Thin films of 5,5‘‘‘-bis(aminomethyl)-2,2‘:5‘,2‘‘:5‘‘,2‘‘‘-quaterthiophene (1) and its dihydrochloride (2), both of which possess active amino groups at both the molecular terminals, have …
Number of citations: 19 pubs.acs.org
AJC Silva, VC Nogueira, TEA Santos, CJT Buck… - Solar Energy Materials …, 2015 - Elsevier
The copolymerisation of 3,3′″ Dihexyl-2,2′:5′,2″:5″,2′″-quaterthiophene (DHQT) and (R)-(-)-3-(1-pyrrolyl)propyl-N-(3,5-dinitrobenzoyl)-α-phenylglycinate (DNBP) was …
Number of citations: 23 www.sciencedirect.com
S Wang, F Brisse, F Belanger-Gariepy… - … Section C: Crystal …, 1998 - scripts.iucr.org
The title compound, C36H50S4, lies about an inversion centre and the four thiophene rings are nearly coplanar. The outer rings are tilted by 3.6 (5) from the inner rings. Each decyl …
Number of citations: 6 scripts.iucr.org
H Muguruma, TK Saito, S Hotta - Thin Solid Films, 2003 - Elsevier
Two different polymorphic forms of the titled compound, which has the molecular conformation of complete S-syn-anti-syn in oligothiophene backbone, have been grown on glass …
Number of citations: 10 www.sciencedirect.com
K Ono, A Nakashima, Y Tsuji… - … A European Journal, 2010 - Wiley Online Library
Terthiophene and bithiophene derivatives functionalized by BF 2 chelation were synthesized as a new type of electron acceptor, and their properties were compared to those of bifuran …
AS Kostyuchenko, EB Ulyankin… - Chemistry of …, 2018 - Springer
The reaction of bromosuccinimide with esters of 3-substituted 2,2'-bithiophene-5-carboxylic acids was used to obtain their 5'-bromo derivatives, which were further converted to esters of …
Number of citations: 1 link.springer.com
M Łapkowski, S Gullierez, G Bidan… - Journal of Electroanalytical …, 2001 - Elsevier
Electrochemical and spectroelectrochemical behavior of regioregular monochlorosubstituted tetra(3-octylthiophene) (QT) has been investigated using UV–vis–NIR, EPR and Raman …
Number of citations: 9 www.sciencedirect.com

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